molecular formula C11H14N2O4 B2452563 Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 391864-58-7

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B2452563
CAS No.: 391864-58-7
M. Wt: 238.243
InChI Key: XSRRPRUTRKATIK-UHFFFAOYSA-N
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Description

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the 1,3-dipolar cycloaddition of diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C . This reaction yields the desired pyrazolo[1,5-a]pyridine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific bicyclic structure and the presence of two ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRRPRUTRKATIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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